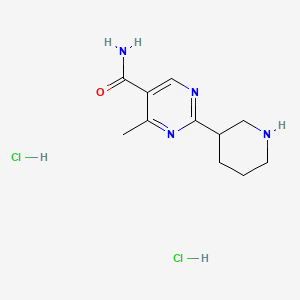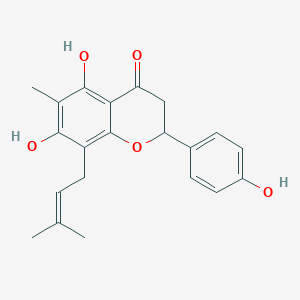
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves several steps. One common method includes the coupling of carboxylic acid-nitrile with a suitable intermediate, followed by decarboxylation and reduction reactions. For instance, the carboxylic acid-nitrile can be coupled with an intermediate compound, followed by decarboxylation to yield the desired product . The reduction step often involves the use of sodium borohydride and hydrogenation with palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug discovery and development . The compound’s unique structure makes it a valuable tool for studying various biological pathways and mechanisms .
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain receptors and enzymes, leading to various pharmacological effects. For example, it may interact with the H4 receptor, which is involved in immune responses and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride can be compared with other similar compounds, such as substituted pyrimidines and piperidine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications. For instance, substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides are useful intermediates in the preparation of various pharmaceuticals .
Similar Compounds
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxamides
- Other piperidine derivatives with pharmacological activity
Propriétés
Formule moléculaire |
C11H18Cl2N4O |
|---|---|
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
4-methyl-2-piperidin-3-ylpyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-3-2-4-13-5-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H |
Clé InChI |
DCUWURZWVXUXIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C(=O)N)C2CCCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)




![[2,2-Dimethylpropanoyloxymethoxy-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12309975.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)




